Methyl 4-(3-oxo-3-phenylpropyl)benzoate is an organic compound characterized by its molecular formula and a molecular weight of approximately 280.31 g/mol. The compound features a benzoate ester structure combined with a ketone group, specifically a 3-oxo-3-phenylpropyl moiety. This unique combination imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry.
These reactions allow for the modification of the compound's structure, enabling the synthesis of derivatives with varied properties and potential applications .
Research indicates that methyl 4-(3-oxo-3-phenylpropyl)benzoate exhibits notable biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interaction with specific molecular targets within biological systems, leading to inhibition of cell growth or modulation of metabolic pathways. Further investigation into its pharmacological effects is warranted to fully elucidate its therapeutic potential .
The synthesis of methyl 4-(3-oxo-3-phenylpropyl)benzoate typically involves a multi-step process:
In industrial settings, continuous flow processes may be employed to enhance yield and efficiency while minimizing reaction time and waste .
Methyl 4-(3-oxo-3-phenylpropyl)benzoate finds applications across various domains:
Studies on the interaction of methyl 4-(3-oxo-3-phenylpropyl)benzoate with biological targets are crucial for understanding its pharmacological effects. Research has focused on its binding affinity to specific enzymes or receptors, which may elucidate its mechanism of action. These studies are essential for developing therapeutic applications, particularly in cancer treatment and antimicrobial therapies .
Methyl 4-(3-oxo-3-phenylpropyl)benzoate shares structural similarities with several related compounds. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 4-(3-oxo-3-(4-methoxyphenyl)propanoyl)benzoate | Structure | Contains a methoxy group, enhancing solubility |
Methyl 4-(3-oxo-3-(4-pentyloxyphenyl)propanoyl)benzoate | Structure | Pentyloxy group provides distinct physicochemical properties |
Methyl 4-(3-oxo-3-(2,3,4-trichlorophenyl)propanoyl)benzoate | Structure | Chlorinated aromatic system increases reactivity |
Methyl 4-(3-oxo-3-phenylpropyl)benzoate is distinguished by its specific structural features that include both a benzoate ester and a propenyl ketone group. This unique combination not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds. Its unique structural characteristics contribute to its potential utility in medicinal chemistry and organic synthesis .
Methyl 4-(3-oxo-3-phenylpropyl)benzoate (CAS# 342373-32-4) follows IUPAC nomenclature rules, with the parent structure being a benzoic acid methyl ester substituted at the para position by a 3-oxo-3-phenylpropyl chain. Its molecular formula is C₁₇H₁₆O₃, confirmed by high-resolution mass spectrometry (exact mass: 268.110 g/mol). Key physicochemical properties include a polar surface area (PSA) of 43.37 Ų and a calculated partition coefficient (LogP) of 3.29, indicating moderate lipophilicity.
Table 1: Molecular Properties of Methyl 4-(3-Oxo-3-Phenylpropyl)Benzoate
Property | Value |
---|---|
Molecular Weight | 268.307 g/mol |
Exact Mass | 268.110 g/mol |
PSA | 43.37 Ų |
LogP | 3.29 |
Molecular Formula | C₁₇H₁₆O₃ |
While direct crystallographic data for methyl 4-(3-oxo-3-phenylpropyl)benzoate is unavailable, structurally related β-ketoesters provide insights. For example, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate (C₁₂H₁₄O₆) crystallizes in a triclinic system with space group P1̄, exhibiting unit cell parameters a = 5.3644 Å, b = 11.1880 Å, and c = 11.4159 Å. The phenyl and ester groups in such systems adopt planar configurations stabilized by π-π stacking and hydrogen bonding. For the target compound, similar packing arrangements are anticipated, with the phenyl ring at the 3-oxo position influencing molecular symmetry.
Density functional theory (DFT) simulations, though not yet reported for this compound, can predict its electronic structure. The β-ketoester moiety is expected to exhibit a polarized carbonyl group (C=O) with a bond length of approximately 1.21 Å, while the ester group’s C–O bond lengths should range between 1.34–1.38 Å. Frontier molecular orbital (FMO) analysis would likely reveal a lowest unoccupied molecular orbital (LUMO) localized on the keto group, making it reactive toward nucleophiles. Such computational models are critical for understanding its stability and reactivity in synthetic applications.
Methyl 4-(3-oxo-3-phenylpropyl)benzoate shares functional group similarities with bioactive analogs:
Key Structural Differentiators: